molecular formula C12H9ClFNO B8280289 [2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol

[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol

Cat. No.: B8280289
M. Wt: 237.66 g/mol
InChI Key: NFKUTTIPFNJULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

[2-chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9ClFNO/c13-12-11(7-16)10(4-5-15-12)8-2-1-3-9(14)6-8/h1-6,16H,7H2

InChI Key

NFKUTTIPFNJULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-(3-fluorophenyl)nicotinic acid (8.37 g) in tetrahydrofuran (70 ml) was added thionyl chloride (11.9 g), and the mixture was heated under reflux for 2.5 hrs. The reaction mixture was concentrated and the obtained residue was dissolved in tetrahydrofuran (50 ml). This solution was added dropwise to an ice-cooled aqueous sodium borohydride (4.58 g) solution, and the mixture was stirred at room temperature for 3 hrs. The reaction mixture was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by silica gel column chromatography to give [2-chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol (3.07 g) as a colorless oil.
Name
2-chloro-4-(3-fluorophenyl)nicotinic acid
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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